molecular formula C19H18N4O2 B5540154 ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No. B5540154
M. Wt: 334.4 g/mol
InChI Key: OJAHHSNXXIKRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.14297583 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Derivatives

Ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate derivatives have been synthesized using various techniques. One approach involves a one-pot, microwave-assisted synthesis of related tri-heterocyclic benzothiazole derivatives, highlighting the ease and efficiency of this method (Bhoi et al., 2016). Another method described the synthesis of related compounds via interaction with arylidinemalononitrile derivatives, leading to a range of novel compounds (Mohamed, 2014).

Biological and Pharmacological Evaluation

Several studies have evaluated the biological and pharmacological properties of compounds similar to this compound. These include:

  • Antibacterial and antioxidant activities of benzothiazole derivatives (Bhoi et al., 2016).
  • Antitubercular activity against Mycobacterium tuberculosis (Bhoi et al., 2016).
  • Immunomodulatory and anticancer activities, particularly in inhibiting NO generation in macrophage cells and exhibiting cytotoxicity against certain cancer cell lines (Abdel‐Aziz et al., 2009).

Chemical Properties and Structural Analysis

Studies have also focused on the chemical properties and structural analysis of related compounds. For instance, analysis of the crystal structure and intramolecular interactions in similar compounds has been conducted (Liu et al., 2012).

Potential Therapeutic Applications

The derivatives of this compound show potential for various therapeutic applications. This includes their use as anti-inflammatory, analgesic, and antipyretic agents, as well as their evaluation for antiulcer properties (Abignente et al., 1984; Abignente et al., 1982; Terashima et al., 1995).

properties

IUPAC Name

ethyl 2-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-3-25-18(24)16-12(2)21-19-22-14-8-4-5-9-15(14)23(19)17(16)13-7-6-10-20-11-13/h4-11,17H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAHHSNXXIKRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.